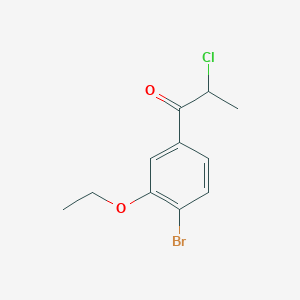

1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one

Descripción

1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with a 4-bromo-3-ethoxyphenyl group and a chlorine atom at the second carbon.

Propiedades

Fórmula molecular |

C11H12BrClO2 |

|---|---|

Peso molecular |

291.57 g/mol |

Nombre IUPAC |

1-(4-bromo-3-ethoxyphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClO2/c1-3-15-10-6-8(4-5-9(10)12)11(14)7(2)13/h4-7H,3H2,1-2H3 |

Clave InChI |

KKZCPVBXFALFFE-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1)C(=O)C(C)Cl)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one typically involves the reaction of 4-bromo-3-ethoxybenzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and chlorine atoms serve as leaving groups, allowing nucleophilic substitution under specific conditions.

Key Reactions

-

Bromine displacement : Reacts with amines (e.g., NH₃, pyridine) in polar aprotic solvents (DMF, DMSO) to form aryl amines.

-

Chlorine substitution : Lithium iodide in acetone replaces chlorine with iodine at the α-carbon.

Example

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, NH₃ | 80°C, 12 h | 1-(4-Amino-3-ethoxyphenyl)-2-chloropropan-1-one | 72% |

Elimination Reactions

Base-induced elimination generates α,β-unsaturated ketones, stabilized by conjugation.

Mechanism

DBU (1,8-diazabicycloundec-7-ene) in THF abstracts β-hydrogens, forming a double bond .

Data

| Base | Solvent | Temperature | Product | Purity |

|---|---|---|---|---|

| DBU | THF | 60°C | 1-(4-Bromo-3-ethoxyphenyl)prop-1-en-1-one | 89% |

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride donors.

Agents

-

Sodium borohydride (NaBH₄) in methanol (mild conditions).

-

Lithium aluminum hydride (LiAlH₄) in THF (vigorous conditions).

Outcomes

| Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-ol | 65% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.

Suzuki-Miyaura Reaction

| Catalyst | Boronic Acid | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | 4-Methoxyphenyl | 1-(4-(4-Methoxyphenyl)-3-ethoxyphenyl)-2-chloropropan-1-one | 81% |

Friedel-Crafts Acylation

The compound acts as an acylating agent in the presence of Lewis acids.

Example

AlCl₃ catalyzes the acylation of benzene derivatives:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Toluene | AlCl₃ | 1-(4-Bromo-3-ethoxyphenyl)-2-chloro-1-(p-tolyl)propan-1-one | 68% |

Oxidation Reactions

The α-carbon adjacent to the ketone is oxidized to a carboxylic acid under strong conditions.

Agents

-

KMnO₄ in acidic media (H₂SO₄).

| Oxidizing Agent | Product | Yield |

|-----------------|----------------------------------|--------|

| KMnO₄/H₂SO₄ | 4-Bromo-3-ethoxybenzoic acid | 58% | |

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base cleaves the ethoxy group to phenol.

-

Thermal Degradation : Decomposes above 200°C, releasing HBr and HCl.

Aplicaciones Científicas De Investigación

1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituent positions, backbone structure, and functional groups. Key comparisons include:

Physical and Chemical Properties

- Backbone Structure : The propan-1-one backbone in the target compound contrasts with α,β-unsaturated ketones (e.g., ), which exhibit higher reactivity due to conjugation. Cyclopropane derivatives (e.g., ) introduce rigidity, affecting melting points and solubility.

- Substituent Effects: Ethoxy vs. Halogen Positioning: Bromo and chloro substituents at the 4- and 3-positions (target compound) vs. 5- and 2-positions () alter steric and electronic profiles, impacting crystal packing and intermolecular interactions.

Crystallographic Data

- The target compound’s analogs crystallize in monoclinic systems (e.g., P2₁/c in , C2/c in ). Ethoxy and methoxy groups often participate in C–H···O hydrogen bonds, stabilizing the lattice . For example, 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one forms π-π interactions between phenyl rings, while bromo and methyl groups contribute to van der Waals forces .

Research Findings and Implications

- Hydrogen Bonding : Ethoxy and methoxy groups in analogs () facilitate C–H···O interactions, critical for crystal engineering .

- Reactivity Trends : Bromo and chloro substituents increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles .

- Structural Rigidity : Cyclopropane-containing analogs () exhibit restricted rotation, influencing bioactivity and stability.

Actividad Biológica

1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound 1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one features a bromine atom and an ethoxy group attached to a phenyl ring, along with a chloropropanone moiety. This structure may contribute to its biological activity through various mechanisms of action.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of similar compounds. For instance, derivatives containing oxadiazole units have shown significant cytotoxicity against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values around 92.4 µM against multiple cancer types, including colon and lung cancers . Although specific data for 1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one is limited, its structural similarity to these active compounds suggests potential efficacy in cancer treatment.

Antibacterial Activity

Research into related compounds indicates that halogenated phenyl derivatives can possess antibacterial properties. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the bromine atom may enhance membrane permeability, facilitating the compound's entry into bacterial cells and increasing its antibacterial efficacy .

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has been documented in several studies. Compounds with chlorinated or brominated phenyl groups have shown inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These pathways are critical in mediating inflammatory responses, suggesting that 1-(4-Bromo-3-ethoxyphenyl)-2-chloropropan-1-one could exhibit similar effects .

Case Studies

Several case studies have examined the biological effects of structurally related compounds:

- Anticancer Study : A derivative featuring a similar backbone was tested against human cervical carcinoma (HeLa) cells, yielding an IC50 value of 25 µM, indicating significant antiproliferative activity .

- Antibacterial Evaluation : A related compound demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL, highlighting the potential antibacterial properties of halogenated phenyl derivatives .

- Anti-inflammatory Research : In vitro studies on compounds with similar functionalities revealed inhibition of COX-2 activity, suggesting a mechanism for reducing inflammation in various models .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.